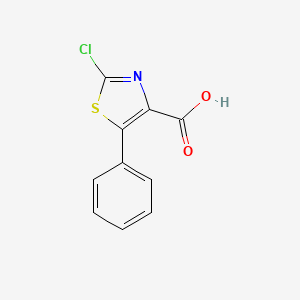![molecular formula C9H12O3 B8768306 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one](/img/structure/B8768306.png)
4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The spirocyclic framework imparts significant stability and rigidity, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a carbonyl compound in the presence of an acid catalyst. The reaction proceeds through an intramolecular cyclization to form the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as esterification, cyclization, and purification to achieve the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the spirocyclic structure provides a rigid framework that can interact with various biological molecules. These interactions can modulate enzyme activity or receptor binding, leading to specific biological effects.
Comparison with Similar Compounds
- 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one
- 4-Methoxy-1-oxa-spiro[4.5]dec-3-en-2-one
Comparison: 4-Hydroxy-1-oxa-spiro[45]dec-3-en-2-one is unique due to its specific hydroxyl group and spirocyclic structure Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for specific applications in synthesis and research
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C9H12O3/c10-7-6-8(11)12-9(7)4-2-1-3-5-9/h6,10H,1-5H2 |
InChI Key |
LQDMEYONSYGNMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-[4-[(1-cyclobutyl-4-piperidinyl)oxy]phenyl]-8-methoxy-3-methyl-](/img/structure/B8768226.png)



![4-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]benzene-1,2-diamine](/img/structure/B8768254.png)

![6-bromo-2-(3,4-dichlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B8768258.png)







